molecular formula C25H28N4O4 B6485430 5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione CAS No. 900136-58-5

5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione

Cat. No.: B6485430
CAS No.: 900136-58-5
M. Wt: 448.5 g/mol
InChI Key: NCQZUYZJMYFUHI-UHFFFAOYSA-N
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Description

The compound 5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione features a bicyclic hexahydroquinoline core fused to a 1,3-diazinane-2,4,6-trione (barbiturate-like) moiety. Key structural attributes include:

  • Morpholin-4-yl-ethyl substituent: Enhances solubility and bioavailability via its polar oxygen atom, which can participate in hydrogen bonding .
  • Diazinane-trione system: Resembles barbiturates but may exhibit modified pharmacological properties due to the fused quinoline system .

Properties

IUPAC Name

5-[1-(2-morpholin-4-ylethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4-ylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O4/c30-23-22(24(31)27-25(32)26-23)19-16-21(17-6-2-1-3-7-17)29(20-9-5-4-8-18(19)20)11-10-28-12-14-33-15-13-28/h1-3,6-7,16H,4-5,8-15H2,(H2,26,27,30,31,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQZUYZJMYFUHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C3C(=O)NC(=O)NC3=O)C=C(N2CCN4CCOCC4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-phenyl-1,4,5,6,7,8-hexahydroquinoline with a diazinane-2,4,6-trione derivative under controlled conditions. This reaction is facilitated by the use of appropriate catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

On an industrial scale, the production of 5-{1-[2-(morpholin-4-yl)ethyl]-2-phenyl-1,4,5,6,7,8-hexahydroquinolin-4-ylidene}-1,3-diazinane-2,4,6-trione might involve continuous flow chemistry techniques. This method allows for better control of reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : It can be oxidized to form more reactive intermediates.

  • Reduction: : Selective reduction of certain functional groups can yield different derivatives.

  • Substitution: : The presence of multiple functional groups allows for nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3)

  • Reducing agents: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4)

  • Substitution reagents: : Halogenating agents such as chlorine (Cl2) or bromine (Br2)

Major Products

The major products depend on the reaction conditions and the reagents used. For example, oxidation might yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity and functional diversity make it an excellent candidate for developing new materials and catalysts.

Biology

Biologically, it has shown potential as a ligand in binding assays, helping to elucidate the structure-activity relationships of target proteins.

Medicine

In medicine, this compound's derivatives are being investigated for their therapeutic potential. They have shown promise in preclinical studies for treating various diseases due to their unique interaction with biological targets.

Industry

In industry, the compound's stability and reactivity make it suitable for use in the manufacture of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects through various molecular mechanisms. It can interact with specific enzymes or receptors, modulating their activity. The presence of a morpholin-4-yl group allows it to form hydrogen bonds with biological macromolecules, enhancing its binding affinity and selectivity.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

Compound Name & ID (Evidence) Core Structure Key Substituents Molecular Weight Notable Features
Target Compound Hexahydroquinoline + diazinane-trione - 2-Phenyl
- 2-(Morpholin-4-yl)ethyl
~503.6* High solubility (morpholine), aromatic interactions (phenyl), barbiturate-like trione
5-[[1-[2-(4-Butan-2-ylphenoxy)ethyl]pyrrol-2-yl]methylidene]-1-(4-fluorophenyl)-1,3-diazinane-2,4,6-trione () Pyrrole + diazinane-trione - 4-Fluorophenyl
- 4-Butan-2-ylphenoxyethyl
475.51 Increased lipophilicity (butan-2-ylphenoxy), fluorophenyl for metabolic stability
(5E)-5-[(1-ethylindol-3-yl)methylidene]-1-(2-phenylethyl)-1,3-diazinane-2,4,6-trione () Indole + diazinane-trione - 1-Ethylindole
- 2-Phenylethyl
~434.5* Indole moiety for π-π stacking; phenylethyl enhances membrane permeability
5-(1-(2-(2-hydroxyethoxy)ethyl)-2-phenyl-5,6,7,8-tetrahydroquinolin-4(1H)-ylidene)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione () Tetrahydroquinoline + pyrimidine-trione - 2-Hydroxyethoxyethyl
- 1,3-Dimethyl
451.51 Hydroxyethoxy improves solubility; methyl groups reduce metabolic oxidation
5-Ethyl-1-(2-Fluorobenzoyl)-5-Phenyl-1,3-Diazinane-2,4,6-Trione () Diazinane-trione - 2-Fluorobenzoyl
- 5-Ethyl-5-phenyl
~386.4* Fluorobenzoyl enhances target affinity via halogen bonds; ethyl-phenyl increases steric bulk

*Estimated based on molecular formulas.

Key Differences and Implications

Solubility and Bioavailability: The target compound and ’s hydroxyethoxy derivative exhibit superior solubility due to polar groups (morpholine, hydroxyethoxy) .

Target Interactions :

  • Fluorinated analogs () leverage halogen bonds for enhanced binding to hydrophobic pockets or enzymes .
  • The indole moiety in may target serotonin receptors or kinases via π-π interactions .

Metabolic Stability :

  • Methyl and ethyl groups () reduce susceptibility to oxidative metabolism compared to morpholine-containing compounds .

Conformational Flexibility: The hexahydroquinoline core in the target compound and allows puckering adjustments (per Cremer-Pople coordinates), enabling adaptive binding .

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